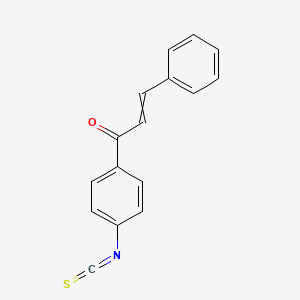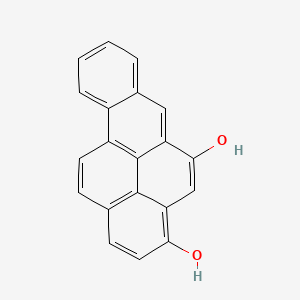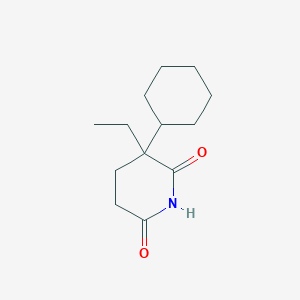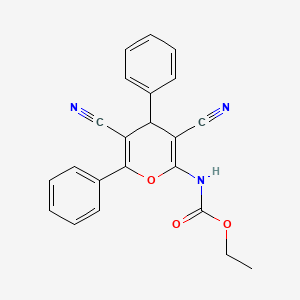
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities . This compound features a six-membered oxygen-containing ring, which is a characteristic structure of pyran derivatives .
Méthodes De Préparation
The synthesis of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate typically involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . For instance, hexamethylenetetramine (HMTA) can be used as a catalyst in an aqueous medium to facilitate the reaction .
Analyse Des Réactions Chimiques
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Industry: It is utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate can be compared with other pyran derivatives such as:
2-amino-3,5-dicyano-4,6-diphenyl-4H-pyran: Similar in structure but with an amino group instead of an ethyl carbamate group.
4-aryl-4H-pyran-3-carboxylates: These compounds have different substituents on the pyran ring, leading to varied biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
92082-38-7 |
|---|---|
Formule moléculaire |
C22H17N3O3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
ethyl N-(3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate |
InChI |
InChI=1S/C22H17N3O3/c1-2-27-22(26)25-21-18(14-24)19(15-9-5-3-6-10-15)17(13-23)20(28-21)16-11-7-4-8-12-16/h3-12,19H,2H2,1H3,(H,25,26) |
Clé InChI |
WOGMCIVOQQOXKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C(C(=C(O1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


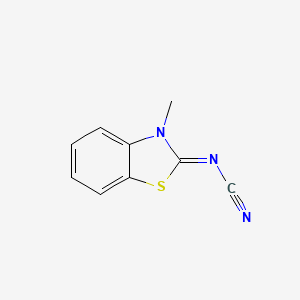
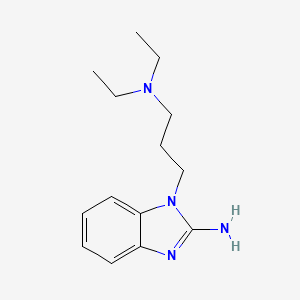
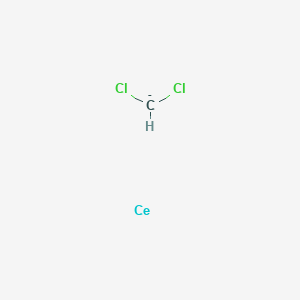
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
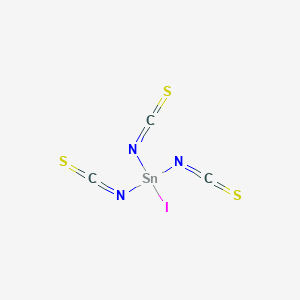
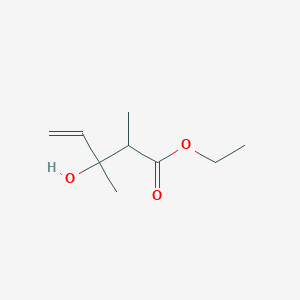
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

